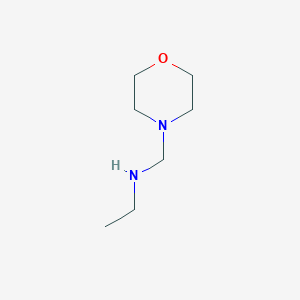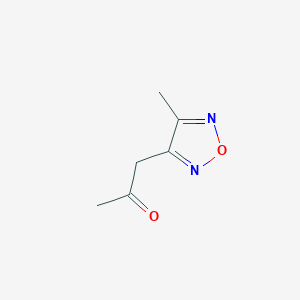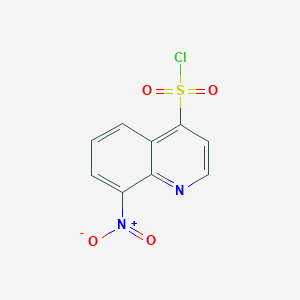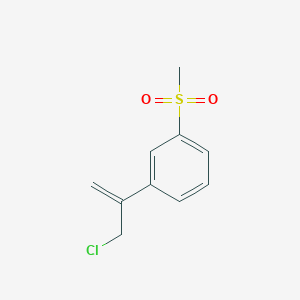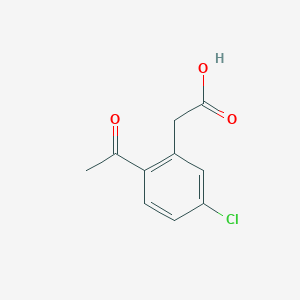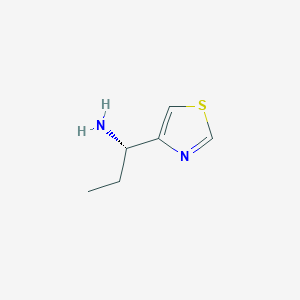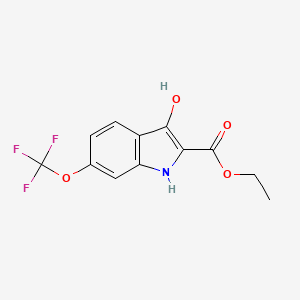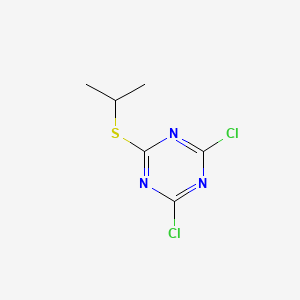
2,4-Dichloro-6-propan-2-ylsulfanyl-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-propan-2-ylsulfanyl-1,3,5-triazine is a chemical compound belonging to the class of 1,3,5-triazines. This compound is characterized by the presence of two chlorine atoms and a propan-2-ylsulfanyl group attached to the triazine ring. 1,3,5-Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science .
Preparation Methods
The synthesis of 2,4-Dichloro-6-propan-2-ylsulfanyl-1,3,5-triazine typically involves the nucleophilic substitution of cyanuric chloride. The reaction conditions often include the use of solvents such as 1,4-dioxane or 1,2-dichloroethane and the presence of an excess of the corresponding amine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
2,4-Dichloro-6-propan-2-ylsulfanyl-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific reagents and conditions for these reactions are less commonly reported.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding triazine derivatives.
Scientific Research Applications
2,4-Dichloro-6-propan-2-ylsulfanyl-1,3,5-triazine has several scientific research applications:
Agriculture: It is used in the development of herbicides and pesticides due to its ability to inhibit specific enzymes in plants.
Pharmaceuticals: The compound is explored for its potential antitumor and antimicrobial properties.
Materials Science: It is used in the synthesis of polymer photostabilizers and other advanced materials.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-propan-2-ylsulfanyl-1,3,5-triazine involves the inhibition of specific enzymes or pathways in target organisms. For example, in herbicidal applications, it may inhibit photosynthesis by targeting photosystem II . In pharmaceutical applications, it may interfere with DNA synthesis or protein function in microbial or cancer cells .
Comparison with Similar Compounds
2,4-Dichloro-6-propan-2-ylsulfanyl-1,3,5-triazine can be compared with other similar compounds such as:
2,4,6-Trichloro-1,3,5-triazine: Known for its use in the synthesis of reactive dyes and herbicides.
2,4-Dichloro-6-methoxy-1,3,5-triazine: Explored for its antimicrobial properties.
2,4-Dichloro-6-ethylthio-1,3,5-triazine: Used in the development of herbicides and fungicides.
These compounds share the triazine core structure but differ in their substituents, leading to variations in their chemical properties and applications.
Properties
CAS No. |
30894-60-1 |
|---|---|
Molecular Formula |
C6H7Cl2N3S |
Molecular Weight |
224.11 g/mol |
IUPAC Name |
2,4-dichloro-6-propan-2-ylsulfanyl-1,3,5-triazine |
InChI |
InChI=1S/C6H7Cl2N3S/c1-3(2)12-6-10-4(7)9-5(8)11-6/h3H,1-2H3 |
InChI Key |
XPBYMVFXDJZOAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=NC(=NC(=N1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


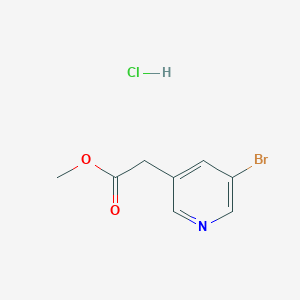
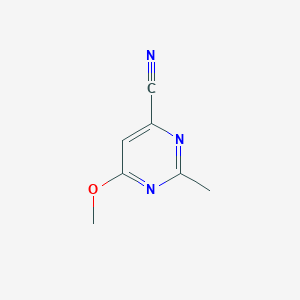
![Ethyl11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate5,5-dioxide](/img/structure/B13116837.png)
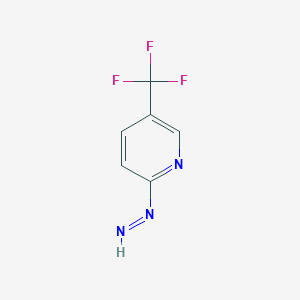
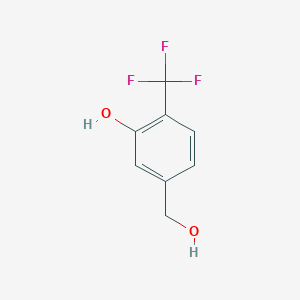
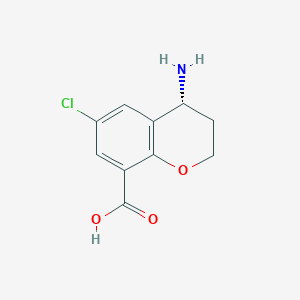
![N-[2-(Diethylamino)ethyl]-2-methyl-4,6-pyrimidinediamine](/img/structure/B13116850.png)
